Hydrogen (5-chloro-2-hydroxy-3-((1,2,3,4-tetrahydro-2,4-dioxoquinolin-3-yl)azo)benzene-1-sulphonato(3-))chromate(1-)
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Overview
Description
Hydrogen (5-chloro-2-hydroxy-3-((1,2,3,4-tetrahydro-2,4-dioxoquinolin-3-yl)azo)benzene-1-sulphonato(3-))chromate(1-) is a complex organic compound with the molecular formula C15H11ClCrN3O6S+ and a molecular weight of 448.80 . This compound is known for its unique structure, which includes a quinoline moiety and a chromate group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Hydrogen (5-chloro-2-hydroxy-3-((1,2,3,4-tetrahydro-2,4-dioxoquinolin-3-yl)azo)benzene-1-sulphonato(3-))chromate(1-) involves several steps. One common method includes the reaction of 5-chloro-2-hydroxybenzenesulfonic acid with 1,2,3,4-tetrahydro-2,4-dioxoquinoline-3-diazonium salt under acidic conditions to form the azo compound. This intermediate is then reacted with chromate ions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Hydrogen (5-chloro-2-hydroxy-3-((1,2,3,4-tetrahydro-2,4-dioxoquinolin-3-yl)azo)benzene-1-sulphonato(3-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate group can participate in oxidation reactions, often used in organic synthesis to oxidize alcohols to ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions, leading to the cleavage of the azo bond and formation of the corresponding amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydrogen (5-chloro-2-hydroxy-3-((1,2,3,4-tetrahydro-2,4-dioxoquinolin-3-yl)azo)benzene-1-sulphonato(3-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and reduction reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophore properties.
Mechanism of Action
The mechanism of action of Hydrogen (5-chloro-2-hydroxy-3-((1,2,3,4-tetrahydro-2,4-dioxoquinolin-3-yl)azo)benzene-1-sulphonato(3-))chromate(1-) involves its interaction with molecular targets and pathways. The chromate group can act as an oxidizing agent, affecting various biochemical pathways. The azo group can undergo reduction, leading to the release of active amines that interact with cellular components. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Hydrogen (5-chloro-2-hydroxy-3-((1,2,3,4-tetrahydro-2,4-dioxoquinolin-3-yl)azo)benzene-1-sulphonato(3-))chromate(1-) can be compared with similar compounds such as:
1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphthol: Similar in structure but lacks the chromate group, making it less effective in oxidation reactions.
5-chloro-2-hydroxy-3-((1,2,3,4-tetrahydro-2,4-dioxoquinolin-3-yl)azo)benzenesulfonic acid: Similar but without the chromate group, affecting its reactivity and applications.
These comparisons highlight the uniqueness of Hydrogen (5-chloro-2-hydroxy-3-((1,2,3,4-tetrahydro-2,4-dioxoquinolin-3-yl)azo)benzene-1-sulphonato(3-))chromate(1-) in terms of its chemical properties and applications.
Properties
CAS No. |
85896-49-7 |
---|---|
Molecular Formula |
C15H11ClCrN3O6S+ |
Molecular Weight |
448.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]benzenesulfonic acid;chromium;hydron |
InChI |
InChI=1S/C15H10ClN3O6S.Cr/c16-7-5-10(14(21)11(6-7)26(23,24)25)18-19-12-13(20)8-3-1-2-4-9(8)17-15(12)22;/h1-6,21H,(H2,17,20,22)(H,23,24,25);/p+1 |
InChI Key |
QYGWKIMGWJXTRY-UHFFFAOYSA-O |
Canonical SMILES |
[H+].C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O.[Cr] |
Origin of Product |
United States |
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